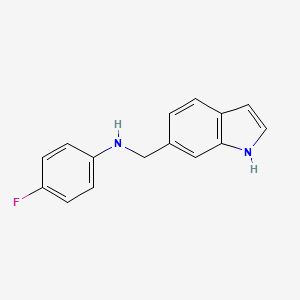

4-fluoro-N-(1H-indol-6-ylmethyl)aniline

Description

Properties

IUPAC Name |

4-fluoro-N-(1H-indol-6-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2/c16-13-3-5-14(6-4-13)18-10-11-1-2-12-7-8-17-15(12)9-11/h1-9,17-18H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBNMQVDWLPHMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)CNC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Fluoro N 1h Indol 6 Ylmethyl Aniline and Analogous Indole Aniline Architectures

Construction of the Indole (B1671886) Moiety in N-(Indol-6-ylmethyl)aniline Compounds

The formation of the indole ring is a foundational step in the synthesis of N-(indol-6-ylmethyl)aniline compounds. Various powerful methods have been developed for this purpose, each offering distinct advantages in terms of substrate scope, regioselectivity, and functional group tolerance. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final indole product.

Palladium-Catalyzed Cyclization Approaches for Indole Ring Formation (e.g., Larock Indole Synthesis, Cacchi Reaction, Buchwald-Hartwig Coupling)

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis for the construction of heterocyclic systems, including the indole nucleus. organicreactions.orgmdpi.com These methods often proceed under mild conditions and exhibit broad functional group compatibility.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to form 2,3-disubstituted indoles. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by alkyne insertion and subsequent intramolecular cyclization. wikipedia.orgub.edu For the synthesis of a 6-substituted indole precursor, a 2-iodo-4-substituted aniline (B41778) would be a key starting material. The substituent at the 4-position would ultimately become the group at the 6-position of the indole ring.

The Cacchi reaction also utilizes a palladium catalyst to construct indoles, typically from o-alkynyl anilines and aryl or vinyl halides/triflates. This reaction provides a versatile route to 2,3-disubstituted indoles.

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond-forming reactions. While it is primarily known for intermolecular aminations, intramolecular variants can be employed for the synthesis of nitrogen-containing heterocycles. For instance, a suitably functionalized aniline derivative could undergo an intramolecular palladium-catalyzed cyclization to form the indole ring.

Table 1: Representative Conditions for Palladium-Catalyzed Indole Synthesis

| Reaction Name | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Larock Indole Synthesis | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 |

| Cacchi Reaction | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF | 100-120 |

| Buchwald-Hartwig Cyclization | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 |

Bischler Indole Synthesis and its Adaptations for Substituted Indole-Aniline Integration

The Bischler indole synthesis (also known as the Bischler-Möhlau synthesis) is a classic method that involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline in the presence of an acid catalyst. wikipedia.org The reaction proceeds through the formation of an α-arylaminoketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to yield the indole. wikipedia.org

For the synthesis of a precursor to N-(indol-6-ylmethyl)aniline, one could envision starting with a para-substituted aniline that carries a protected or latent aminomethyl group. The reaction of this aniline with an appropriate α-haloketone would lead to a 6-substituted indole. However, the often harsh acidic conditions and the potential for regioisomeric mixtures in the cyclization step can be limitations of this method. wikipedia.org Modern modifications, such as the use of microwave irradiation, have been shown to improve yields and reduce reaction times.

Fischer Indole Synthesis and its Precursor Relevance for N-(Indol-6-ylmethyl)aniline Analogs

The Fischer indole synthesis is one of the oldest, yet still widely used, methods for constructing the indole ring. caltech.edunih.gov It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone. caltech.eduwikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford the indole. wikipedia.org

To apply this method for the synthesis of a 6-substituted indole precursor, a (4-substituted-phenyl)hydrazine would be a necessary starting material. For example, a hydrazine (B178648) with a protected aminomethyl or a cyano group at the para-position could be reacted with a suitable ketone or aldehyde. The resulting indole would then bear the desired functionality at the 6-position, ready for further elaboration into the target N-(indol-6-ylmethyl)aniline structure. A palladium-catalyzed modification of the Fischer indole synthesis, developed by Buchwald, allows for the cross-coupling of aryl bromides with hydrazones, expanding the scope of accessible precursors. caltech.edu

Expedient Indolization Reactions for 1H-Indole Scaffold Derivatization

Beyond the classical named reactions, a variety of other indolization methods have been developed that offer expedient routes to functionalized indoles. These often involve transition-metal-catalyzed processes that can assemble the indole core from readily available starting materials. For instance, palladium-catalyzed reactions of 2-iodostyrenes with diaziridinones can provide indoles through a simultaneous installation of two C-N bonds. nih.gov Furthermore, palladium-catalyzed intramolecular cyclizations of alkynes and imines offer another modern approach to substituted indoles. mdpi.com The key to applying these methods for the synthesis of N-(indol-6-ylmethyl)aniline analogs lies in the strategic placement of functional groups on the starting materials that will ultimately reside at the 6-position of the indole ring.

Formation of the N-(Indol-6-ylmethyl)aniline Secondary Amine Linkage

Once the appropriately functionalized indole-6-precursor is in hand, the final key step is the formation of the secondary amine bridge to the 4-fluoroaniline (B128567) moiety. This C-N bond formation can be achieved through several reliable and high-yielding methods.

Amination Reactions for C-N Bond Formation to Construct Secondary Amine Bridges

Reductive amination is a highly effective and widely used method for the synthesis of secondary amines. researchgate.netorganic-chemistry.org This reaction typically involves the condensation of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. For the synthesis of 4-fluoro-N-(1H-indol-6-ylmethyl)aniline, this would entail the reaction of indole-6-carboxaldehyde with 4-fluoroaniline, followed by reduction with a suitable hydride reagent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net This one-pot procedure is often high-yielding and tolerates a wide range of functional groups.

Alternatively, the Buchwald-Hartwig amination can be employed for the direct coupling of an amine with an alkyl halide. mdpi.com In this context, a 6-(halomethyl)-1H-indole (e.g., 6-(bromomethyl)- or 6-(chloromethyl)-1H-indole) could be coupled with 4-fluoroaniline in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is particularly useful when the corresponding aldehyde for reductive amination is not readily accessible. The optimization of the catalyst, ligand, and base is crucial for achieving high yields in these cross-coupling reactions. mdpi.comnih.gov

Table 2: Representative Conditions for Secondary Amine Formation

| Reaction Name | Indole Precursor | Amine | Reagents/Catalyst | Solvent |

| Reductive Amination | Indole-6-carboxaldehyde | 4-Fluoroaniline | NaBH(OAc)₃, AcOH | Dichloroethane |

| Buchwald-Hartwig Amination | 6-(Bromomethyl)-1H-indole | 4-Fluoroaniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene |

Reductive Amination Protocols for Methylene (B1212753) Bridge Synthesis in Indole-Aniline Conjugates

Reductive amination is a highly effective and widely employed method for the formation of C-N bonds, and it represents a key strategy for the synthesis of this compound. This one-pot reaction typically involves the condensation of an aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

In the context of synthesizing the target indole-aniline conjugate, the most direct approach involves the reaction of indole-6-carboxaldehyde with 4-fluoroaniline. A variety of reducing agents can be employed for the reduction of the intermediate imine. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The selection of the reducing agent is often dictated by the specific substrates and the desired reaction conditions, particularly the pH.

Recent advancements in this field have focused on the development of more efficient and environmentally benign catalytic systems. For instance, the use of a moisture-tolerant tin(IV) Lewis acid catalyst, iPr₃SnOTf, has been shown to be effective for the reductive amination of various aldehydes and amines under "wet" conditions, which simplifies the experimental setup by not requiring strictly anhydrous solvents. nih.gov Another efficient system combines B(C₆F₅)₃ with NaBH₄ for the direct reductive amination of aldehydes, tolerating a wide array of functional groups.

A typical procedure for the synthesis of this compound via reductive amination is outlined below:

| Step | Description | Reagents and Conditions |

| 1 | Imine Formation | Indole-6-carboxaldehyde and 4-fluoroaniline are dissolved in a suitable solvent (e.g., methanol, dichloroethane). An acid catalyst (e.g., acetic acid) may be added to facilitate imine formation. |

| 2 | Reduction | A reducing agent (e.g., NaBH₄, NaBH(OAc)₃) is added to the reaction mixture. The reaction is typically stirred at room temperature until completion. |

| 3 | Work-up and Purification | The reaction is quenched, and the product is extracted and purified by column chromatography. |

This method allows for a high degree of convergence and is generally high-yielding, making it a preferred route for the synthesis of N-(indolylmethyl)aniline derivatives.

Mannich-Type Reactions and their Application to Indole-Aniline Scaffolds

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.org This reaction is particularly well-suited for the functionalization of electron-rich heterocycles like indole, which readily undergoes electrophilic substitution at the C3 position. To synthesize N-(indol-6-ylmethyl)aniline structures where the linkage is at the 6-position of the indole, a variation of the Mannich reaction or a multi-step sequence is required.

A plausible strategy involves a three-component Mannich-type reaction using an appropriately functionalized indole precursor. For instance, a pre-formed imine from 4-fluoroaniline and formaldehyde (B43269) can react with a 6-substituted indole that can act as a nucleophile.

More direct applications of the Mannich reaction for creating indole-aniline linkages often result in gramine (B1672134) derivatives when indole itself is used as the substrate. gijash.com The synthesis of the target molecule via a Mannich reaction would likely involve an indirect approach, possibly utilizing a Mannich base as an intermediate that is subsequently coupled with the other aromatic moiety.

Recent developments in Mannich reactions include the use of microwave irradiation to accelerate the reaction and improve yields, as well as the development of one-pot, catalyst-free procedures. oarjbp.comresearchgate.net For example, the condensation of indole with appropriate piperazine (B1678402) derivatives and formalin under microwave irradiation has been reported. oarjbp.com

A general representation of a Mannich reaction involving indole is as follows:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Indole (or derivative) | Formaldehyde | Secondary Amine (e.g., dimethylamine) | Gramine derivative (3-((dimethylamino)methyl)-1H-indole) |

While not a direct route to this compound, the principles of the Mannich reaction are foundational in C-N bond formation and can be adapted in multi-step syntheses of such scaffolds.

Palladium-Catalyzed Cleavage of C-N Bonds in Secondary Amines for Indole Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. An advanced and less conventional strategy for the synthesis of indole derivatives involves the palladium-catalyzed cleavage of C-N bonds in secondary amines. This methodology allows for the construction of the indole ring system from acyclic precursors.

While this method is primarily for the synthesis of the indole ring itself, it represents a sophisticated approach that could be adapted for the synthesis of functionalized indoles that are precursors to the target molecule. For instance, a secondary amine containing the necessary aniline moiety could be reacted with an appropriate aryl or alkenyl dibromide in the presence of a palladium catalyst to construct the indole core. bohrium.comnih.gov

The key features of this methodology include:

Catalyst System: Typically involves a palladium source, such as Pd(OAc)₂, and a specialized ligand.

Reaction Mechanism: The proposed mechanism involves oxidative addition of the dibromide to the palladium(0) catalyst, followed by a series of amination and C-N bond cleavage steps, ultimately leading to the formation of the indole ring.

Substrate Scope: This method has been shown to be applicable to a variety of secondary amines and dibromides, allowing for the synthesis of a range of substituted indoles.

This approach offers a unique disconnection for the synthesis of complex indole derivatives and highlights the versatility of palladium catalysis in C-N bond formation and cleavage.

Regioselective Introduction of the Fluoro-Substituent into the Aniline Moiety

The presence and position of the fluorine atom on the aniline ring are crucial for the biological activity of many pharmaceutical compounds. Therefore, the regioselective introduction of the fluoro-substituent is a critical aspect of the synthesis of this compound.

Synthetic Routes to Fluoroaniline (B8554772) Precursors for N-(Indol-6-ylmethyl)aniline Structures

The most common and practical approach to obtaining the target molecule is to utilize a pre-synthesized 4-fluoroaniline precursor. 4-Fluoroaniline is a readily available building block in organic synthesis. nbinno.com The primary industrial synthesis of 4-fluoroaniline involves the hydrogenation of 4-fluoronitrobenzene. wikipedia.org

Key synthetic routes to 4-fluoroaniline include:

Reduction of 4-Fluoronitrobenzene: This is the most direct method, employing various reducing agents such as H₂ with a palladium on carbon (Pd/C) catalyst. chemicalbook.com

From p-Chloronitrobenzene: A one-step method involves the reaction of p-chloronitrobenzene with anhydrous hydrogen fluoride (B91410) in the presence of a deoxygenating agent. google.com

From 3,5-dichloro-4-fluoronitrobenzene: This starting material, a by-product of other industrial processes, can be converted to p-fluoroaniline through a reductive dechlorination reaction using a Pd/C catalyst. google.com

The choice of synthetic route often depends on the availability and cost of the starting materials.

| Starting Material | Key Reagents | Product |

| 4-Fluoronitrobenzene | H₂, Pd/C | 4-Fluoroaniline |

| p-Chloronitrobenzene | Anhydrous HF, deoxygenating agent | 4-Fluoroaniline |

| 3,5-dichloro-4-fluoronitrobenzene | H₂, Pd/C | 4-Fluoroaniline |

Direct and Indirect Fluorination Strategies in Complex Indole-Aniline Synthesis

While using a pre-fluorinated aniline is often more straightforward, late-stage fluorination of the fully assembled indole-aniline scaffold can also be a viable strategy, particularly in the synthesis of analogs or for radiolabeling studies.

Direct Fluorination: This involves the direct conversion of a C-H bond to a C-F bond. Electrophilic fluorinating reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. The challenge with direct fluorination is achieving high regioselectivity, especially in complex molecules with multiple potential reaction sites. The directing effects of existing functional groups on the aniline ring would play a crucial role in determining the position of fluorination.

Indirect Fluorination: These methods involve the conversion of a pre-existing functional group to a fluorine atom. A classic example is the Balz-Schiemann reaction, where an amino group is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (e.g., HBF₄) to introduce the fluorine atom. This method offers excellent regiocontrol, as the position of the fluorine is determined by the initial position of the amino group.

Sustainable and Green Chemical Approaches in the Synthesis of N-(Indol-6-ylmethyl)aniline Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. Several sustainable approaches can be applied to the synthesis of N-(indol-6-ylmethyl)aniline derivatives. openmedicinalchemistryjournal.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation. nih.govajrconline.org Many of the key reactions in the synthesis of the target molecule, such as the Fischer indole synthesis, Bischler indole synthesis, and Mannich reactions, have been successfully adapted to microwave-assisted conditions. organic-chemistry.orgtandfonline.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govnih.gov The synthesis of indole derivatives has been successfully demonstrated using flow chemistry, for example, in the Fischer indole synthesis and the reduction of o-vinylnitroarenes. uc.ptresearchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents. For instance, monoamine oxidase (MAO-N) enzymes have been explored for the aromatization of indolines to indoles, presenting a green alternative to chemical oxidation methods. livescience.io

These green and sustainable methodologies not only contribute to a more environmentally friendly chemical industry but can also lead to more efficient and cost-effective synthetic processes.

Stereoselective Synthetic Pathways for Chiral N-(Indol-6-ylmethyl)aniline Analogs

The synthesis of chiral molecules containing an indole-aniline framework is of significant interest due to their prevalence in pharmacologically active compounds. Achieving stereocontrol, particularly at positions on the indole benzene (B151609) ring like C6, presents a formidable challenge in synthetic chemistry. The inherent electronic properties of the indole ring favor reactions at the C3 position, making regioselective and stereoselective functionalization at C6 a complex task that often requires specialized catalytic systems or directing groups. thieme-connect.comnih.govfrontiersin.org This section explores advanced stereoselective methodologies that can be applied to the synthesis of chiral N-(indol-6-ylmethyl)aniline analogs, focusing on catalytic asymmetric approaches that generate a stereocenter on the methylene bridge connecting the indole and aniline moieties.

A direct and highly attractive strategy for synthesizing these chiral amines is through the catalytic asymmetric reductive amination of indole-6-carbaldehyde with an appropriate aniline. This method constructs the crucial chiral C-N bond in a single, atom-economical step. The success of this transformation hinges on the use of a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the imine intermediate, which is formed in situ from the aldehyde and the aniline.

Various catalytic systems have been developed for asymmetric reductive amination, which could be adapted for this specific transformation. These systems typically involve a chiral ligand coordinating to a metal center (such as Iridium, Rhodium, or Ruthenium) or a chiral organocatalyst, like a Brønsted acid. frontiersin.org For instance, a chiral phosphoric acid (CPA) could act as a bifunctional catalyst, activating the imine for nucleophilic attack by a hydride source while controlling the stereochemical outcome.

The general reaction scheme is depicted below:

Figure 1: Proposed catalytic asymmetric reductive amination for the synthesis of a chiral N-(indol-6-ylmethyl)aniline analog.

The table below outlines a selection of potential catalyst types that could be employed for this asymmetric reductive amination, with expected outcomes based on analogous transformations reported in the literature for different aldehyde and amine substrates.

| Catalyst System | Chiral Ligand/Catalyst Example | Hydride Source | Solvent | Temp (°C) | Potential ee (%) |

| Iridium Complex | [Ir(cod)Cl]₂ + Chiral Phosphine Ligand | H₂ | Toluene | 25-50 | >90 |

| Rhodium Complex | [Rh(cod)₂]BF₄ + Chiral Diene Ligand | H₂ | THF | 25 | >85 |

| Organocatalyst | Chiral Phosphoric Acid (e.g., TRIP) | Hantzsch Ester | DCM | 0-25 | >95 |

| Organocatalyst | Chiral Guanidine | Phenylsilane | Toluene | -20 | >88 |

Table 1: Interactive data table of potential catalytic systems for the asymmetric reductive amination of indole-6-carbaldehyde with 4-fluoroaniline.

While direct asymmetric reductive amination is elegant, another established method involves the use of chiral auxiliaries. In this approach, the aniline starting material is first derivatized with a chiral molecule (the auxiliary) to form a chiral amine. This chiral amine is then reacted with indole-6-carbaldehyde to form a diastereomeric mixture of imines, which are subsequently reduced. The chiral auxiliary biases the reduction to favor one diastereomer. A final step to cleave the auxiliary yields the desired enantiomerically enriched product. Sulfinamides, such as those derived from tert-butanesulfinamide, are common and effective chiral auxiliaries for this purpose.

A more recent and groundbreaking approach to achieving stereocontrol at the C6 position involves synergistic dual catalysis. A study has demonstrated a visible-light-induced direct asymmetric C6-functionalization of indoles that generates an acyclic all-carbon quaternary chiral center. acs.org This method utilizes a chiral phosphoric acid and magnesium sulfate (B86663) in a synergistic fashion. The reaction proceeds through an alkyne-carbonyl metathesis followed by a 1,6-addition cascade. acs.org While this specific reaction builds a C-C bond rather than the target C-N bond, the principle of achieving remote stereocontrol at C6 is significant. acs.org The products of such a reaction could serve as advanced intermediates that, after suitable functional group manipulation, could be converted to the desired chiral N-(indol-6-ylmethyl)aniline architecture.

The success of this C6-alkylation highlights the potential for developing novel catalytic systems capable of overcoming the inherent reactivity patterns of the indole nucleus. acs.org The findings are summarized in the table below.

| Indole Substrate (R¹) | Arylalkyne Substrate (R²) | Yield (%) | ee (%) |

| 2-methylindole | Phenylacetylene | 95 | 95 |

| 2-phenylindole | Phenylacetylene | 94 | 96 |

| 1,2-dimethylindole | 4-methoxyphenylacetylene | 92 | 95 |

| 5-methoxy-2-methylindole | 4-chlorophenylacetylene | 85 | 94 |

Table 2: Interactive data table showing results for the synergistic dual-catalytic asymmetric C6-alkylation of various indoles. (Data adapted from analogous systems). acs.org

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro N 1h Indol 6 Ylmethyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is an essential tool for the definitive structural assignment of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms. For 4-fluoro-N-(1H-indol-6-ylmethyl)aniline, the spectrum is expected to show distinct signals corresponding to the protons on the indole (B1671886) ring, the 4-fluoroaniline (B128567) ring, the linking methylene (B1212753) group, and the N-H protons.

Indole Moiety: The indole ring protons typically appear in the aromatic region (δ 6.5-7.7 ppm). Specific signals for H-2, H-3, H-4, H-5, and H-7 would be observed, with their characteristic multiplicities and coupling constants. The N-H proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift (δ > 8.0 ppm).

4-Fluoroaniline Moiety: The aromatic protons on the 4-fluoroaniline ring would present as a complex pattern due to both proton-proton and proton-fluorine coupling. Typically, two sets of signals, each integrating to two protons, would be observed in the range of δ 6.6-7.0 ppm. chemicalbook.com

Methylene Bridge and Amine Proton: A singlet peak corresponding to the two protons of the methylene (-CH₂-) bridge is expected around δ 4.3-4.5 ppm. The secondary amine (N-H) proton would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole N-H | > 8.0 | Broad Singlet |

| Indole Aromatic C-H | 6.5 - 7.7 | Multiplets, Doublets |

| Fluoroaniline (B8554772) Aromatic C-H | 6.6 - 7.0 | Multiplet or AA'BB' system |

| -CH₂- (Methylene Bridge) | ~4.4 | Singlet |

| Aniline (B41778) N-H | Variable | Broad Singlet |

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum for this compound would show a total of 15 distinct carbon signals.

Indole Moiety: Eight signals corresponding to the carbons of the indole ring are expected in the range of δ 100-140 ppm.

4-Fluoroaniline Moiety: Six signals for the fluoroaniline ring carbons would be observed. The carbon directly attached to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and appear at a significant downfield shift (δ > 150 ppm). The other carbons will also exhibit smaller C-F couplings. chemicalbook.comspectrabase.com

Methylene Bridge: A single signal for the methylene carbon (-CH₂-) would be expected in the aliphatic region, typically around δ 45-55 ppm.

¹⁹F NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR is highly specific for fluorine-containing compounds. biophysics.org Given the presence of a single fluorine atom in the molecule, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal provides confirmation of the electronic environment around the fluorine atom. For a 4-fluoroaniline derivative, this signal typically appears in a well-defined region of the spectrum. doi.orgnih.govspectrabase.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would display characteristic absorption bands confirming its structure:

N-H Stretching: Two distinct N-H stretching bands are expected. A sharp peak around 3400 cm⁻¹ corresponds to the indole N-H group. researchgate.net A second, slightly broader peak around 3350-3400 cm⁻¹ would be indicative of the secondary amine N-H.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene bridge would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C ring stretching vibrations from both the indole and fluoroaniline rings would result in multiple sharp peaks in the 1500-1620 cm⁻¹ region. researchgate.net

C-N Stretching: The C-N stretching vibrations for the aromatic amine are expected in the 1250-1350 cm⁻¹ range.

C-F Stretching: A strong, characteristic absorption band for the C-F bond is expected in the region of 1150-1250 cm⁻¹.

Interactive Table: Predicted FT-IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Indole N-H | ~3400 |

| N-H Stretch | Secondary Amine N-H | 3350 - 3400 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (-CH₂-) | 2850 - 2960 |

| C=C Stretch | Aromatic Rings | 1500 - 1620 |

| C-F Stretch | Aryl Fluoride (B91410) | 1150 - 1250 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, allowing for the determination of a compound's elemental formula. nih.govnih.gov

For this compound (Molecular Formula: C₁₅H₁₃FN₂), HRMS would confirm the molecular weight with high precision. The calculated monoisotopic mass is 240.10628 Da. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insight into the molecule's structure. The most probable fragmentation pathway involves the cleavage of the benzylic C-N bond, which is typically the weakest bond. This would lead to two primary fragment ions:

An indol-6-ylmethyl cation (C₉H₈N⁺) at m/z 130.0657.

A 4-fluoroaniline radical cation (C₆H₅FN⁺) or a related fragment.

Single Crystal X-ray Diffraction (XRD) for Definitive Three-Dimensional Structure and Conformation

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline compound. mdpi.com If a suitable single crystal of this compound can be grown, XRD analysis would provide a definitive map of atomic positions. researchgate.netmdpi.com

This analysis would yield crucial structural parameters, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity.

Crystal Packing and Intermolecular Interactions: Insight into how the molecules arrange themselves in the solid state, revealing intermolecular forces such as hydrogen bonding (involving the N-H groups) and π-π stacking interactions between the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound would be a composite of the electronic transitions of its two main chromophores: the indole ring and the 4-fluoroaniline ring.

Indole Chromophore: The indole system typically exhibits two main absorption bands, one around 260-290 nm and another around 210-220 nm, corresponding to π→π* transitions. researchgate.net

4-Fluoroaniline Chromophore: Aniline and its derivatives also show characteristic π→π* transitions, typically with a primary absorption band around 230-250 nm and a secondary, less intense band near 280-300 nm. nih.gov

The resulting spectrum for the combined molecule would likely show multiple absorption maxima (λ_max) reflecting these transitions, potentially with slight shifts due to the electronic interaction between the two linked aromatic systems.

In Depth Theoretical and Computational Investigations of 4 Fluoro N 1h Indol 6 Ylmethyl Aniline

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structure. A DFT analysis of 4-fluoro-N-(1H-indol-6-ylmethyl)aniline would provide fundamental insights into its molecular properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis is crucial. This would involve rotating the bonds connecting the indole (B1671886), methylene (B1212753), and fluorophenyl groups to identify the global minimum energy conformation and other low-energy isomers.

The geometry of the molecule is expected to be non-planar, with the indole and fluorophenyl rings oriented at an angle to each other. The bond lengths and angles would be influenced by the electronic nature of the constituent fragments. For instance, the C-N bond connecting the methylene bridge to the aniline (B41778) nitrogen is expected to have a length typical of a single bond, though its exact value would be influenced by the electronic environment. researchgate.netnih.gov

Table 1: Predicted Geometrical Parameters for this compound (Representative Values)

| Parameter | Predicted Value |

|---|---|

| C-N (Aniline) Bond Length | ~1.40 Å |

| C-N (Methylene Bridge) Bond Length | ~1.46 Å |

| C-F Bond Length | ~1.36 Å |

| Indole-Methylene-Aniline Bond Angle | ~110-112° |

Note: These are representative values based on similar structures and would be precisely determined through DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are critical for understanding a molecule's reactivity and electronic properties. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole and aniline rings, which are good electron donors. The LUMO, on the other hand, would likely be distributed over the aromatic systems, capable of accepting electron density. The fluorine atom, being highly electronegative, would influence the electron distribution in the aniline ring.

From the HOMO and LUMO energies, various global reactivity parameters can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and Global Reactivity Parameters (Representative Values)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -5.5 to -6.0 |

| LUMO Energy | ~ -1.0 to -1.5 |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 |

| Electronegativity (χ) | ~ 3.25 to 3.75 |

Note: These are estimated values and would be refined by specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, the regions around the nitrogen atoms of the indole and aniline moieties are expected to show negative potential (red/yellow), indicating their nucleophilic character. The hydrogen atom of the indole N-H group would likely exhibit a positive potential (blue), making it a potential site for hydrogen bonding. The electronegative fluorine atom would also create a region of negative potential. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Stability

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. An MD simulation would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational landscape at a given temperature.

For this compound, an MD simulation could reveal the flexibility of the molecule, the accessible range of dihedral angles, and the stability of different conformations. It could also be used to study the intramolecular hydrogen bonding possibilities and how the molecule interacts with solvent molecules. Such simulations are particularly valuable for understanding how the molecule might behave in a biological environment, for example, when interacting with a protein. nih.govbohrium.comespublisher.comtandfonline.comtandfonline.com

Quantum Chemical Calculations for Spectroscopic Property Prediction and Validation (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computed structure.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed. The calculated shifts for the optimized geometry would be expected to correlate well with experimental NMR data, providing confidence in the computed structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an Infrared (IR) spectrum. These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the N-H stretch of the indole ring, C-H stretches of the aromatic rings, and the C-F stretch. nih.govdntb.gov.ua

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in an Ultraviolet-Visible (UV-Vis) spectrum. The calculations would provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* transitions within the aromatic rings). nih.gov

Table 3: Predicted Spectroscopic Data (Representative Values)

| Spectroscopic Technique | Predicted Data |

|---|---|

| ¹H NMR | Chemical shifts for aromatic and methylene protons |

| ¹³C NMR | Chemical shifts for all carbon atoms |

| IR | N-H stretching frequency (~3400-3500 cm⁻¹) |

| C-F stretching frequency (~1100-1200 cm⁻¹) |

Note: These are general predictions based on the functional groups present.

Elucidation of Reaction Mechanisms and Transition States in Related Indole-Aniline Syntheses through Computational Approaches

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. While a specific synthesis route for this compound is not detailed here, computational studies can be applied to plausible synthetic pathways.

One common method for forming the bond between an indole and an aniline moiety is through reductive amination, involving the reaction of an indole-6-carboxaldehyde with 4-fluoroaniline (B128567) in the presence of a reducing agent. Computational studies could model this reaction, identifying the key intermediates and transition states. For example, the formation of the imine intermediate and its subsequent reduction could be studied in detail.

Another approach could be the nucleophilic substitution of a 6-(halomethyl)indole with 4-fluoroaniline. DFT calculations could be used to compare the energetics of different possible mechanisms (e.g., SN1 vs. SN2) and to understand the role of solvents and catalysts in the reaction. By calculating the energy profile of the reaction, computational chemistry can provide valuable insights into the reaction kinetics and help in optimizing the reaction conditions. nih.govresearchgate.netresearchgate.netbhu.ac.in

Development of Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Models for Substituted Indole-Aniline Compounds

The development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models is a critical component in computational chemistry and drug design. rdd.edu.iq These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). neliti.comresearchgate.net For substituted indole-aniline compounds, such as this compound, these models are instrumental in predicting the efficacy of new derivatives, optimizing lead compounds, and understanding the structural features that govern their activity and properties.

The fundamental principle of QSAR/QSPR studies is to correlate molecular descriptors—numerical values that characterize the chemical structure—with an observed response variable. neliti.com A typical workflow involves dataset selection, calculation of molecular descriptors, feature selection to identify the most relevant descriptors, model generation using statistical methods, and rigorous model validation.

Descriptor Calculation and Selection

A diverse array of molecular descriptors can be calculated to represent the constitutional, topological, electronic, and physicochemical characteristics of indole-aniline derivatives. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are often employed to obtain optimized geometries and compute electronic descriptors. neliti.comnih.gov

Commonly used descriptors for indole and aniline derivatives include:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential charges. rdd.edu.iqnih.gov For instance, toxicity in substituted anilines has been correlated with descriptors like E(LUMO), E(HOMO), and the Hammett sigma constant, suggesting that electron-withdrawing substituents can increase toxic effects. nih.gov

Lipophilicity Descriptors: Lipophilicity, often expressed as logP (the logarithm of the octanol-water partition coefficient), is crucial for pharmacokinetics. nih.gov Descriptors like the Moriguchi octanol-water partition coefficient (MLOGP) are frequently used in QSAR models for aniline derivatives. nih.gov

Topological Descriptors: These are numerical representations of molecular connectivity and branching.

The table below summarizes key descriptors used in developing QSAR/QSPR models for indole and aniline-based compounds.

| Descriptor Class | Specific Descriptor Example | Significance in Modeling | Reference |

| Electronic | HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. rdd.edu.iq | rdd.edu.iq |

| Hammett Sigma Constant | Quantifies the electron-donating or -withdrawing effect of substituents. nih.gov | nih.gov | |

| Dipole Moment | Influences intermolecular interactions and solubility. rdd.edu.iq | rdd.edu.iq | |

| Lipophilicity | MLOGP | Predicts the compound's distribution between aqueous and lipid phases. nih.gov | nih.gov |

| Steric/Shape | van der Waals Volume | Represents the molecule's size, affecting its fit into a binding site. nih.gov | nih.gov |

| Hydrogen Bonding | Hydrogen Bond Donor/Acceptor Count | Crucial for specific interactions with biological targets. nih.gov | nih.gov |

Once calculated, a crucial step is selecting the most relevant descriptors to build a robust and predictive model. Techniques like Genetic Algorithms (GA) are often used to choose a subset of descriptors that have the highest correlation with the activity or property being studied, while avoiding multicollinearity. nih.gov

Model Generation and Validation

Several statistical methods are employed to construct the mathematical models that form the core of QSAR and QSPR analysis.

Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (e.g., biological activity) and two or more independent variables (molecular descriptors). neliti.comnih.gov It is one of the most common techniques used due to its simplicity and interpretability.

Partial Least Squares (PLS) Regression: PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. It reduces the predictor variables to a smaller set of uncorrelated components and then performs regression on these components. nih.govnih.gov

Artificial Neural Networks (ANN): ANNs are non-linear statistical data modeling tools that can capture complex, non-linear relationships between molecular structure and activity. neliti.comneliti.com Studies on indole derivatives have shown that ANN models can achieve very high correlation coefficients (e.g., R = 0.99), indicating excellent predictive power. neliti.com

The predictive ability and robustness of a generated model must be rigorously validated. Common validation techniques include:

Internal Validation: Cross-validation, particularly the leave-one-out (LOO-CV) method, is widely used. The model is repeatedly built using a subset of the data and tested on the remaining data point. The cross-validated correlation coefficient (Q²) is a key metric for internal stability. neliti.comeurjchem.com

External Validation: The model's predictive power is assessed using an external test set of compounds that were not used during the model development phase. The predictive correlation coefficient (R²_ext) is calculated for this set. eurjchem.com

The following table presents a hypothetical summary of different QSAR models developed for a series of indole-aniline compounds, illustrating the statistical parameters used for evaluation.

| Model Type | Descriptors Used | R² | Q² (LOO) | R²_ext | Predicted Activity/Property | Reference |

| MLR | MLOGP, E(LUMO), Surface Area | 0.85 | 0.81 | 0.83 | Anti-proliferative Activity | neliti.comnih.gov |

| PLS | Electronic & Topological (10 descriptors) | 0.91 | 0.88 | 0.90 | Receptor Binding Affinity | nih.gov |

| ANN | Lipophilicity & Electronic (5 descriptors) | 0.98 | 0.95 | 0.96 | Anti-proliferative Activity | neliti.com |

These models, once validated, can be used to screen virtual libraries of novel substituted indole-aniline compounds, prioritizing the synthesis and testing of candidates with the highest predicted activity or desired properties. This computational pre-screening significantly accelerates the drug discovery process by focusing resources on the most promising molecules.

Structure Activity Relationship Sar Studies Pertaining to the 4 Fluoro N 1h Indol 6 Ylmethyl Aniline Scaffold and Its Analogs

The Role of Fluoro-Substitution on the Aniline (B41778) Moiety in Modulating Activity Profiles

The introduction of a fluorine atom at the para-position of the aniline ring is a strategic modification that can significantly impact the biological activity of the parent compound. The high electronegativity and relatively small size of fluorine allow it to modulate the electronic properties and metabolic stability of the molecule without introducing significant steric hindrance.

The fluorine atom, being strongly electron-withdrawing, can influence the pKa of the aniline nitrogen, thereby affecting its ionization state at physiological pH. This can have a profound effect on the molecule's ability to interact with its biological target and can also influence its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, in a series of fluorinated indole (B1671886) derivatives, the presence of a fluorine atom at the 5-position of the indole ring, coupled with an ethyl group at the 3-position, resulted in a 7- to 13-fold improvement in potency against the wild-type reverse transcriptase enzyme compared to the non-fluorinated analog. nih.gov This highlights the significant impact that fluorine substitution can have on biological activity.

Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This property is often exploited in medicinal chemistry to block metabolically labile sites within a molecule, thereby increasing its metabolic stability and prolonging its duration of action. In the context of 4-fluoro-N-(1H-indol-6-ylmethyl)aniline, the 4-fluoro substituent can prevent para-hydroxylation of the aniline ring, a common metabolic pathway for anilines.

The following table illustrates the effect of fluorine substitution on the inhibitory activity of a series of indole derivatives.

| Compound | Substitution | IC50 (nM) |

| 1a | H | 332 |

| 1b | 5-F | 50 |

| 1c | 5-F, 3-Et | 25 |

Data sourced from a study on fluorinated indole derivatives as reverse transcriptase inhibitors. nih.gov

Significance of the Indole N1-H in Hydrogen Bonding and Molecular Interactions

The importance of this hydrogen-bonding capability is often demonstrated through N-alkylation studies. Replacement of the N1-H with a methyl or other alkyl group, which removes the hydrogen bond donating capacity, frequently leads to a significant decrease or complete loss of biological activity. This underscores the critical role of the N1-H in molecular recognition. For instance, in a series of indole derivatives synthesized as potential antioxidants, the presence of the N-H was found to be important for their activity. nih.gov

The following table demonstrates the impact of N1-substitution on the biological activity of a hypothetical series of indole derivatives.

| Compound | N1-Substituent | Relative Activity |

| 2a | H | 100% |

| 2b | CH3 | 25% |

| 2c | Benzyl | 15% |

Conformational Flexibility and Steric Effects of the Methylene (B1212753) Bridge in SAR

The methylene bridge connecting the indole and aniline moieties provides a degree of conformational flexibility to the molecule. This flexibility allows the two aromatic rings to adopt various spatial orientations relative to each other, which can be critical for optimal binding to a biological target. The linker's ability to rotate can enable the molecule to find a low-energy conformation that complements the topology of the binding site.

However, this flexibility can also be a liability, as a highly flexible molecule may have a significant entropic penalty upon binding. Therefore, the length and rigidity of the linker are important parameters to consider in SAR studies. Modifying the methylene bridge, for example, by introducing substituents or incorporating it into a ring system, can restrict the conformational freedom of the molecule and lock it into a more bioactive conformation.

The steric bulk of the methylene bridge and any substituents on it can also influence activity. A bulkier linker may cause steric clashes with the target protein, leading to reduced affinity. Conversely, in some cases, a larger linker may be necessary to span the distance between two binding pockets on a target. In a study of C3-methylene-bridged indole derivatives, the nature of the group attached to the methylene linker was shown to significantly influence the biological activity. nih.gov

Electronic and Steric Effects of Substituents on the 4-Fluoroaniline (B128567) Ring

Beyond the foundational 4-fluoro substituent, the introduction of additional groups onto the aniline ring can further modulate the activity of the scaffold. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density of the aniline ring and the basicity of the nitrogen atom. This, in turn, can affect the strength of interactions with the biological target.

Steric effects of these substituents are also a critical consideration. Bulky groups can influence the preferred conformation of the aniline ring relative to the rest of the molecule and can also directly interact with the binding site of the target protein. A well-placed substituent that makes favorable van der Waals contacts can enhance binding affinity, while a poorly positioned bulky group can lead to steric hindrance and a loss of activity.

Quantitative structure-activity relationship (QSAR) studies on substituted anilines often reveal a correlation between electronic descriptors (like Hammett constants) and biological activity. Similarly, steric parameters (such as molar refractivity or Taft steric parameters) can be correlated with activity, highlighting the importance of molecular size and shape.

The following table illustrates the hypothetical effects of different substituents on the 4-fluoroaniline ring on the inhibitory activity of a series of analogs.

| Compound | Substituent on 4-Fluoroaniline Ring | Electronic Effect | Steric Effect | Relative Potency |

| 3a | H | Neutral | Small | 1.0 |

| 3b | 3-CH3 | Electron-donating | Medium | 1.5 |

| 3c | 3-Cl | Electron-withdrawing | Medium | 2.0 |

| 3d | 3-t-Butyl | Electron-donating | Large | 0.5 |

Systemic Modifications of the Indole Ring System and their SAR Implications

For example, substitutions at the 5-position of the indole ring are common in medicinal chemistry and have been shown to modulate a wide range of biological activities. Electron-withdrawing groups at this position can enhance the hydrogen bond donating capacity of the N1-H, while electron-donating groups can have the opposite effect. In a series of 6-(indol-2-yl)pyridine-3-sulfonamides, SAR investigations focused on identifying the optimal combination of substituents at the indole N-1, C-5, and C-6 positions to improve pharmacokinetic profiles. nih.gov

Furthermore, the position of the methylene-aniline linkage on the indole ring is a critical determinant of activity. While the parent scaffold is a 6-substituted indole, analogs with the linkage at other positions, such as the 2-, 3-, or 5-position, would likely exhibit significantly different biological profiles due to the altered spatial relationship between the indole and aniline moieties. Studies on indole-based HIV-1 fusion inhibitors have shown that the linkage position between indole rings significantly affects their activity. nih.govacs.org

The following table provides a hypothetical SAR summary for substitutions on the indole ring of the parent scaffold.

| Compound | Indole Substitution | Position | Effect on Activity |

| 4a | H | - | Baseline |

| 4b | 5-F | 5 | Increased potency |

| 4c | 5-OCH3 | 5 | Decreased potency |

| 4d | 2-CH3 | 2 | Steric hindrance, reduced activity |

| 4e | N1-CH3 | 1 | Loss of H-bond donor, reduced activity |

Advanced Derivatization and Functionalization of 4 Fluoro N 1h Indol 6 Ylmethyl Aniline

Chemical Modifications at the Indole (B1671886) Nitrogen (N1) Position

The nitrogen atom of the indole ring (N1) is a key site for functionalization. The hydrogen atom at this position can be substituted through various reactions, including alkylation, acylation, and sulfonylation, to introduce a wide array of functional groups.

N-Alkylation: The introduction of alkyl groups at the N1 position can significantly influence the compound's lipophilicity and steric profile. Direct N-alkylation of indoles can be achieved using alkyl halides in the presence of a base. For more sustainable methods, iron-catalyzed N-alkylation of the corresponding indoline (B122111) followed by oxidation is a viable strategy, which offers high selectivity for N-alkylation over C3-alkylation. nih.gov Another modern approach involves a copper-catalyzed reductive cross-coupling between the indole and an N-tosylhydrazone. rsc.org

N-Acylation: Acylation of the indole nitrogen introduces an amide functionality, which can alter the electronic properties of the indole ring and serve as a hydrogen bond acceptor. nih.gov While direct acylation can be challenging due to the preferential reactivity at the C3 position, chemoselective methods have been developed. One such method employs stable thioesters as the acyl source in the presence of a base like cesium carbonate, allowing for efficient and selective N-acylation. nih.govnih.gov

N-Sulfonylation: The attachment of a sulfonyl group to the indole nitrogen can further modify the electronic character and steric bulk of the molecule. This is typically achieved by reacting the indole with a sulfonyl chloride in the presence of a suitable base.

The following table summarizes common reagents and conditions for these transformations.

Table 1: Reagents and Conditions for N1-Position Modification of Indole Scaffolds

| Modification Type | Reagent Class | Typical Conditions | Potential Introduced Group |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Base (e.g., NaH, K2CO3) in an organic solvent | Methyl, Ethyl, Benzyl |

| N-Acylation | Thioesters | Base (e.g., Cs2CO3) in a high-boiling solvent (e.g., xylene) nih.gov | Acetyl, Benzoyl |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indole Moiety

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The pyrrole (B145914) ring is more reactive than the benzene (B151609) ring, with the C3 position being the most nucleophilic and, therefore, the primary site for electrophilic substitution. bhu.ac.inresearchgate.net

Electrophilic Aromatic Substitution (EAS):

Halogenation: Introduction of halogen atoms can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration typically occurs at the C3 position under mild conditions.

Friedel-Crafts Reactions: Acylation and alkylation at the C3 position are common, often utilizing Lewis acid catalysts. researchgate.netnih.gov If the C3 position is blocked, substitution may occur at the C2 position, although this is less favorable. bhu.ac.in If both C2 and C3 are substituted, electrophilic attack can occur on the benzene ring, typically at the C5 or C6 position, depending on the existing substituents. bhu.ac.in

Nucleophilic Aromatic Substitution (NAS): Nucleophilic substitution on the indole ring is less common and generally requires the presence of strong electron-withdrawing groups to activate the ring system. For instance, a nitro group at the C6 position, as seen in 1-methoxy-6-nitroindole-3-carbaldehyde, facilitates nucleophilic attack, primarily at the C2 position. nii.ac.jp This allows for the displacement of a suitable leaving group (like a methoxy (B1213986) group on the nitrogen) by various nucleophiles. nii.ac.jp

Table 2: Regioselectivity of Reactions on the Indole Moiety

| Reaction Type | Primary Position | Secondary Position(s) | Governing Factor |

|---|---|---|---|

| Electrophilic Substitution | C3 | C2, C5, C6 | Stability of the cationic intermediate bhu.ac.in |

Derivatization Strategies for the Fluoroaniline (B8554772) Ring System

The 4-fluoroaniline (B128567) moiety offers additional opportunities for derivatization that can fine-tune the molecule's properties.

Modification of the Amine Linker: The secondary amine linking the indole and fluoroaniline rings can be a target for further alkylation or acylation, transforming it into a tertiary amine or an amide, respectively. This can alter the basicity and hydrogen bonding capacity of the molecule.

Substitution on the Fluoroaniline Ring: The fluorine atom and the amino group direct electrophilic aromatic substitution on the aniline (B41778) ring. The amino group is a strong activating ortho-, para-director, while the fluorine is a deactivating ortho-, para-director. This would likely direct incoming electrophiles to the positions ortho to the amino group (C2' and C6').

Nucleophilic Aromatic Substitution of Fluorine: The fluorine atom itself can be a target for nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strong electron-withdrawing groups on the ring. youtube.com

Synthesis of Novel Mannich Base Derivatives from Indole Scaffolds as Precursors or Analogs

The Mannich reaction is a classic method for the aminoalkylation of acidic protons located on a carbon atom. In the context of indoles, this reaction typically occurs at the electron-rich C3 position. It involves the condensation of indole, an aldehyde (commonly formaldehyde), and a secondary amine. chemtube3d.com

While 4-fluoro-N-(1H-indol-6-ylmethyl)aniline itself is not a direct precursor for a typical Mannich reaction at the C3 position, its core indole-6-yl-methanamine structure is analogous to a Mannich base. Novel derivatives can be synthesized using indole-6-carboxaldehyde as a starting material. sigmaaldrich.com This aldehyde can undergo condensation with various amines to form an imine, which can then be reduced to generate a library of analogs of the parent compound with diverse amine functionalities.

Furthermore, indole itself can be used as the starting scaffold to generate C3-substituted Mannich bases, which would be structural isomers of the parent compound, potentially exhibiting different biological activity profiles. The general scheme for the Mannich reaction on an indole is shown below:

Reaction Scheme: General Mannich Reaction on Indole Indole + Formaldehyde (B43269) + R₂NH → 3-(Dialkylaminomethyl)indole (Gramine analog)

Design and Synthesis of Prodrugs and Bioisosteric Replacements based on the this compound Core

Prodrug Design: Prodrug strategies can be employed to improve the pharmacokinetic properties of the parent compound. For indole-containing molecules, common approaches include:

N1-Position Modification: Attaching a cleavable moiety to the indole nitrogen, such as a phosphate (B84403) group to enhance water solubility, can create a prodrug that releases the active compound in vivo. nih.gov

Amine Linker Modification: The secondary amine can be functionalized with groups that are enzymatically or chemically cleaved to regenerate the parent amine.

Bioisosteric Replacements: Bioisosterism involves substituting an atom or group with another that has similar physical or chemical properties, with the goal of enhancing activity or reducing toxicity. researchgate.net

Fluorine Replacement: The fluorine atom on the aniline ring is a key feature. It can be replaced with other bioisosteres to modulate lipophilicity, metabolic stability, and electronic properties. tandfonline.comselvita.com Common replacements for a hydrogen or fluorine atom include other halogens (Cl, Br), a methyl group, or a cyano group. nih.gov

Fluoroaniline Ring Analogs: The entire 4-fluoroaniline ring system could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions.

Indole Ring Bioisosteres: While more synthetically challenging, replacing the indole core with other bicyclic heteroaromatics like azaindoles or benzofurans can lead to novel compounds with distinct properties.

Table 3: Examples of Bioisosteric Replacements

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Fluorine (-F) | Chlorine (-Cl), Methyl (-CH3), Cyano (-CN) | Modulate electronics, lipophilicity, and metabolic stability nih.gov |

| Phenyl Ring | Pyridyl, Thienyl Ring | Alter hydrogen bonding potential and solubility |

Future Research Trajectories and Interdisciplinary Applications of 4 Fluoro N 1h Indol 6 Ylmethyl Aniline

Innovations in Green and Sustainable Synthetic Methodologies for Indole-Aniline Derivatives

The chemical synthesis of indole (B1671886) and aniline (B41778) derivatives has traditionally relied on methods that often involve harsh reaction conditions, toxic reagents, and significant waste generation. The principles of green chemistry offer a roadmap to overcome these challenges, and future research on 4-fluoro-N-(1H-indol-6-ylmethyl)aniline will undoubtedly benefit from these innovative approaches. The focus will be on developing synthetic routes that are not only efficient and high-yielding but also environmentally benign.

A primary area of innovation lies in the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to dramatically reduce reaction times, increase product yields, and enhance the purity of indole derivatives. researchgate.netacs.orgmdpi.comresearchgate.netnih.gov For the synthesis of the target molecule, microwave irradiation could be employed in both the formation of the indole core and the subsequent coupling with 4-fluoroaniline (B128567). Another promising avenue is ultrasound-assisted synthesis , which provides an alternative energy source to accelerate reactions, often under milder conditions and in shorter durations. nih.govnih.govresearchgate.netdoi.orgarxiv.org

The development of multicomponent reactions (MCRs) represents a highly atom-economical approach, allowing for the construction of complex molecules like indole-aniline derivatives in a single step from three or more starting materials. acs.orgresearchgate.net This strategy minimizes waste and simplifies purification processes. Furthermore, the use of green solvents , such as water or bio-based solvents, and the development of solvent-free reaction conditions are central to sustainable synthesis. acs.orgresearchgate.net

Biocatalysis , employing enzymes to carry out specific chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. researchgate.neturfu.ruuci.edursc.org Enzymes could potentially be engineered to catalyze the key bond-forming steps in the synthesis of this compound. Additionally, continuous flow chemistry is emerging as a powerful tool for the safe, efficient, and scalable synthesis of heterocyclic compounds, offering precise control over reaction parameters and minimizing the risks associated with hazardous intermediates. rsc.orgfrontiersin.orgacs.org

The table below summarizes various green synthetic methodologies applicable to the synthesis of indole-aniline derivatives.

| Green Methodology | Key Advantages | Potential Application in Synthesis of this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced purity. researchgate.netacs.orgmdpi.comresearchgate.netnih.gov | Fischer indole synthesis or C-N coupling steps. |

| Ultrasound-Assisted Synthesis | Milder conditions, shorter reaction times, improved yields. nih.govnih.govresearchgate.netdoi.orgarxiv.org | Promotion of condensation or cyclization reactions. |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. acs.orgresearchgate.net | One-pot synthesis from simple precursors. |

| Green Solvents/Solvent-Free | Reduced environmental impact, improved safety. acs.orgresearchgate.net | Performing reactions in water, ethanol, or without solvent. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. researchgate.neturfu.ruuci.edursc.org | Enzymatic amination or indole ring formation. |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. rsc.orgfrontiersin.orgacs.org | Controlled synthesis with minimized hazardous intermediates. |

| Photocatalysis & Electrochemistry | Use of light or electricity as clean reagents, mild conditions. acs.orgnih.gov | C-N cross-coupling and other bond-forming reactions. |

| Mechanochemistry | Solvent-free, reduced energy consumption. researchgate.net | Solid-state synthesis of intermediates or the final product. |

Advanced Computational Design and Virtual Screening of Novel this compound Analogs

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For a novel scaffold like this compound, these in silico techniques can accelerate the design and identification of analogs with desired properties, significantly reducing the time and cost associated with experimental screening.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of ligand-based drug design. researchgate.netacs.orgresearchgate.netmdpi.com By establishing a mathematical correlation between the structural features of a series of compounds and their biological activity, QSAR models can predict the potency of newly designed analogs of this compound. This allows for the prioritization of synthetic efforts towards molecules with the highest predicted activity.

Molecular docking is a powerful structure-based drug design technique that predicts the preferred orientation of a ligand when bound to a target protein. acs.orgmdpi.comresearchgate.netacs.orgresearchgate.netresearchgate.netnih.govmdpi.com For this compound, docking studies can be employed to screen for potential biological targets by virtually testing its binding affinity to a wide range of proteins. Once a target is identified, docking can guide the design of analogs with improved binding interactions.

Virtual screening leverages large compound libraries to identify potential "hits" for a specific biological target. nih.govurfu.ruuci.edursc.orgresearchgate.net By creating a virtual library of analogs of this compound with diverse substitutions on both the indole and aniline rings, high-throughput virtual screening can rapidly identify molecules with a high probability of being active.

The table below outlines key computational techniques and their potential applications in the study of this compound analogs.

| Computational Technique | Description | Application for this compound Analogs |

| QSAR | Correlates chemical structure with biological activity. researchgate.netacs.orgresearchgate.netmdpi.com | Predict the biological potency of novel analogs. |

| Molecular Docking | Predicts the binding mode of a ligand to a protein. acs.orgmdpi.comresearchgate.netacs.orgresearchgate.netresearchgate.netnih.govmdpi.com | Identify potential biological targets and guide lead optimization. |

| Virtual Screening | Computationally screens large libraries of compounds. nih.govurfu.ruuci.edursc.orgresearchgate.net | Identify novel hit compounds from virtual libraries of analogs. |

| Pharmacophore Modeling | Defines the essential 3D features for biological activity. | Design new molecules with the desired spatial arrangement of functional groups. |

| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity. rsc.org | Assess the drug-likeness of designed analogs early in the discovery process. |

Exploration of Materials Science Applications for Indole-Aniline Compounds (e.g., NLO properties)

The unique electronic properties of indole and aniline moieties make their combined scaffold a promising candidate for applications in materials science, particularly in the field of nonlinear optics (NLO). NLO materials are capable of altering the properties of light and are crucial for technologies such as optical data storage, telecommunications, and optical switching. doi.orgacs.orgacs.orgresearchgate.net

The key to NLO activity in organic molecules often lies in a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT). rsc.orgfrontiersin.org In the this compound scaffold, the electron-rich indole ring can act as an effective electron donor, while the aniline moiety, particularly with the electron-withdrawing fluorine substituent, can function as an acceptor. The methylene (B1212753) bridge provides a flexible linker, and the π-conjugated systems of both rings allow for efficient charge transfer upon excitation.

Future research in this area will involve the synthesis of a series of this compound derivatives with varying donor and acceptor strengths to tune their NLO properties. This can be achieved by introducing different substituents on both the indole and aniline rings. The second- and third-order NLO responses of these novel chromophores can be investigated using techniques such as the Z-scan method. rsc.orgacs.orgresearchgate.net

Computational studies, particularly Density Functional Theory (DFT), will play a crucial role in predicting the NLO properties of designed molecules before their synthesis. acs.orgresearchgate.net These calculations can provide insights into molecular parameters like dipole moment, polarizability, and hyperpolarizability, which are directly related to the NLO response.

The table below details potential research directions for exploring the materials science applications of indole-aniline compounds.

| Research Area | Description | Relevance to this compound |

| Second-Order NLO | Materials for frequency doubling and electro-optic modulation. acs.orgnih.gov | The D-π-A nature of the scaffold suggests potential for second-order NLO activity. |

| Third-Order NLO | Materials for optical switching and limiting. researchgate.netacs.orgresearchgate.net | The extended π-conjugation could lead to significant third-order NLO effects. |

| Organic Light-Emitting Diodes (OLEDs) | Materials for emissive displays and lighting. | The fluorescent properties of the indole core could be harnessed for OLED applications. |

| Organic Photovoltaics (OPVs) | Donor or acceptor materials in solar cells. | The electronic properties of the scaffold could be tuned for use in OPVs. |

| Conducting Polymers | Monomers for the synthesis of conductive materials. nih.govurfu.ruuci.edu | Polymerization of indole-aniline derivatives could yield novel conducting polymers. |

Development of Advanced Spectroscopic Probes Utilizing the Indole-Aniline Scaffold

The intrinsic fluorescence of the indole nucleus makes it a valuable component in the design of spectroscopic probes for sensing and imaging applications. The photophysical properties of indole are highly sensitive to its local environment, making it an excellent reporter of molecular interactions and changes in polarity, pH, and the presence of specific analytes.

The this compound scaffold offers several features that can be exploited for the development of advanced spectroscopic probes. The fluorescence of the indole moiety can be modulated by the electronic properties of the attached fluoroaniline (B8554772) group. For instance, photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes between the indole donor and the aniline acceptor can lead to changes in fluorescence intensity or emission wavelength in response to external stimuli. mdpi.com

Future research could focus on designing probes where the binding of a specific analyte to a receptor unit appended to the indole-aniline scaffold triggers a measurable change in its spectroscopic properties. For example, derivatives could be synthesized to act as fluorescent chemosensors for metal ions, anions, or biologically relevant small molecules. The fluorine atom on the aniline ring could also serve as a reporter for 19F NMR-based sensing applications.

The table below outlines potential applications of this compound derivatives as spectroscopic probes.

| Probe Type | Sensing Mechanism | Potential Applications |

| Fluorescent Chemosensors | Analyte binding modulates ICT or PET, leading to a change in fluorescence. mdpi.com | Detection of metal ions, anions, or neutral molecules in environmental or biological samples. |

| pH Probes | Protonation/deprotonation of the aniline nitrogen alters the electronic properties and fluorescence. mdpi.com | Measuring pH changes in cellular compartments or industrial processes. |

| Viscosity Probes | Restricted intramolecular rotation in viscous media enhances fluorescence emission. | Mapping viscosity changes in living cells or monitoring polymerization reactions. |